molecular formula C13H17FN2O B2871284 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide CAS No. 2097937-20-5

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Cat. No.: B2871284
CAS No.: 2097937-20-5
M. Wt: 236.29
InChI Key: LWYNFGJOUMPLDB-UHFFFAOYSA-N
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Description

5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 g/mol. This compound is known for its potential as an HDAC6 inhibitor, which has implications in various fields of research and industries.

Preparation Methods

The synthesis of fluorinated pyridines, including 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, involves several methods. One common method is the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C), forming a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form fluoropyridines . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: The reactions typically involve solvents like DMF, DMSO, or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the reaction type.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s role as an HDAC6 inhibitor makes it valuable in studying cellular processes and protein functions.

    Medicine: Its potential therapeutic applications include cancer treatment, where HDAC6 inhibitors are explored for their ability to modulate gene expression and inhibit tumor growth.

    Industry: The compound is used in the development of new materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves its inhibition of HDAC6 (histone deacetylase 6). HDAC6 is an enzyme that deacetylates lysine residues on histone and non-histone proteins, affecting gene expression and protein function. By inhibiting HDAC6, this compound can modulate various cellular pathways, leading to effects such as cell cycle arrest, apoptosis, and reduced tumor growth.

Comparison with Similar Compounds

5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide can be compared with other fluorinated pyridines and HDAC inhibitors:

    Similar Compounds: Other fluorinated pyridines include 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. HDAC inhibitors include compounds like vorinostat and panobinostat.

    Uniqueness: The uniqueness of this compound lies in its specific structure, which provides distinct interactions with HDAC6, leading to its potential therapeutic benefits.

Properties

IUPAC Name

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYNFGJOUMPLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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